N,1-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N,1-dimethyl-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method involves the reaction of 1H-pyrazole-5-carboxylic acid with dimethylamine under specific conditions to yield the desired compound . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,1-dimethyl-1H-pyrazole-5-carboxylic acid, while reduction may produce this compound derivatives with different functional groups .
Scientific Research Applications
N,1-dimethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxamide: Shares a similar core structure but lacks the dimethyl substitution.
1,5-dimethyl-1H-pyrazole: Similar structure but without the carboxamide group.
Tebufenpyrad: A commercial insecticide that incorporates the pyrazole ring.
Uniqueness
N,1-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N,2-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-6(10)5-3-4-8-9(5)2/h3-4H,1-2H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRIYGGDQPDZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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